

An In-depth Technical Guide to the Purine Scaffold of GV-58

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Compound of Interest

Compound Name: GV-58

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Introduction

GV-58, a novel purine derivative, has emerged as a significant modulator of neuronal excitability with considerable therapeutic potential. Identified chemically as (2R)-2-[(6-[[[5-methylthiophen-2-yl)methyl]amino]-9-propyl-9H-purin-2-yl)amino]butan-1-ol, **GV-58** was developed as a structural analog of (R)-roscovitine.^{[1][2]} Its core purine scaffold is pivotal to its biological activity, primarily acting as an agonist for N- and P/Q-type voltage-gated calcium (Ca²⁺) channels.^{[1][3]} This targeted action leads to a slowing of channel deactivation and a subsequent increase in presynaptic calcium influx, a mechanism that holds promise for treating neuromuscular disorders characterized by compromised neurotransmitter release, such as Lambert-Eaton myasthenic syndrome (LEMS) and spinal muscular atrophy.^{[1][3]} Beyond its effects on calcium channels, **GV-58** has also been shown to modulate voltage-gated sodium (Na⁺) channels.^[2] This guide provides a comprehensive technical overview of the purine scaffold of **GV-58**, detailing its biological activities, the experimental protocols used to elucidate its function, and the signaling pathways it influences.

Core Structure and Chemical Identity

The foundational structure of **GV-58** is a purine ring system, a bicyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. The specific substitutions on this purine scaffold are critical for its selective biological activity.

Chemical Name: (2R)-2-[(6-[[[(5-methylthiophen-2-yl)methyl]amino]-9-propyl-9H-purin-2-yl)amino]butan-1-ol[2]

Data Presentation: Quantitative Analysis of GV-58's Biological Activity

The following tables summarize the key quantitative data regarding the effects of **GV-58** on various ion channels and at the neuromuscular junction.

Table 1: Effect of **GV-58** on Voltage-Gated Calcium (Ca²⁺) Channels

Parameter	Ion Channel Type	Value	Cell Line/System	Reference
EC50	N-type (CaV2.2)	7.21 μM	Not specified	[3]
EC50	P/Q-type (CaV2.1)	8.81 μM	Not specified	[3]
Fold Increase in Tail Current Integral	N-type (CaV2.2)	~32-fold	Not specified	[1]
Fold Increase in Tail Current Integral	P/Q-type (CaV2.1)	~33-fold	Not specified	[1]
Agonist Activity on L-type (CaV1.3)	L-type (CaV1.3)	No measurable effect up to 100 μM	Not specified	[1]

Table 2: Effect of **GV-58** on Voltage-Gated Sodium (Na⁺) Channels in GH3 Cells

Parameter	Value	Reference
EC50 for Peak INa	8.9 μM	[2]
EC50 for Late INa	2.6 μM	[2]

Table 3: Effect of **GV-58** on Neuromuscular Junction (NMJ) Transmission

Parameter	Condition	Value	System	Reference
Miniature End-Plate Potential (mEPP) Frequency	Vehicle Control	3.27 s ⁻¹	LEMS model mouse NMJ	[3]
Miniature End-Plate Potential (mEPP) Frequency	50 µM GV-58	10.45 s ⁻¹	LEMS model mouse NMJ	[3]
Synaptic Transmission	1 mM GV-58	No consistent alteration	Larval Drosophila and crayfish NMJs	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiological Recordings of Voltage-Gated Ion Channels

Objective: To determine the effect of **GV-58** on the activity of voltage-gated calcium and sodium channels.

Cell Lines:

- GH3 pituitary cells[2]
- NSC-34 motor neuron-like cells[2]

Methodology:

- Cell Culture: Cells are cultured under standard conditions.

- Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
- Solutions:
 - External Solution (for Na⁺ currents): Typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
 - Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.
 - Specific ion channel blockers (e.g., tetrodotoxin for Na⁺ channels, ω-conotoxin for Ca²⁺ channels) are used to isolate the current of interest.
- Voltage-Clamp Protocols:
 - To elicit Ca²⁺ currents: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials. The resulting inward Ca²⁺ currents are measured. Tail currents are recorded upon repolarization.
 - To elicit Na⁺ currents: Cells are held at a holding potential of -80 mV and depolarized to -10 mV to evoke peak and late Na⁺ currents.[\[2\]](#)
- Data Analysis:
 - Current amplitudes, activation and inactivation kinetics, and current-voltage (I-V) relationships are analyzed before and after the application of **GV-58** at various concentrations.
 - EC50 values are calculated by fitting the concentration-response data to a Hill equation.

Neuromuscular Junction (NMJ) Transmission Assays

Objective: To assess the impact of **GV-58** on synaptic transmission at the neuromuscular junction.

Systems:

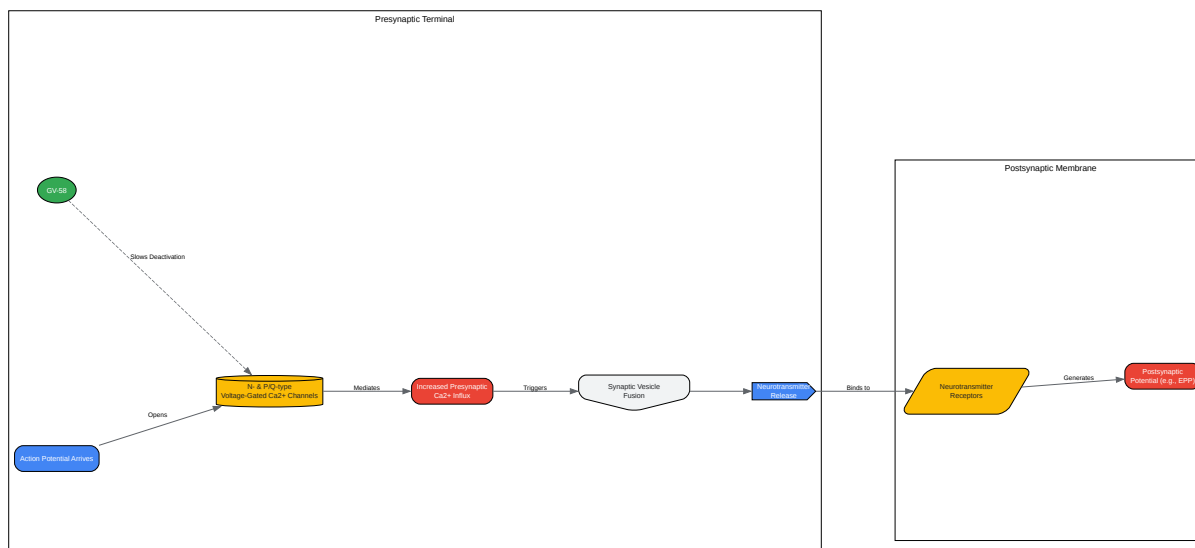
- Lambert-Eaton Myasthenic Syndrome (LEMS) passive transfer mouse model[1]
- Larval Drosophila and crayfish neuromuscular junctions[4]

Methodology (LEMS Mouse Model):

- Animal Model: LEMS is induced in mice via passive transfer of serum from LEMS patients.
- Muscle Preparation: The extensor digitorum longus (EDL) muscle with its nerve is dissected and mounted in a recording chamber.
- Electrophysiological Recordings: Intracellular recordings are made from muscle fibers using sharp microelectrodes. The motor nerve is stimulated to evoke end-plate potentials (EPPs). Spontaneous miniature EPPs (mEPPs) are also recorded.
- Experimental Conditions: Recordings are made in the presence of vehicle (e.g., DMSO) and then after incubation with **GV-58** (e.g., 50 μ M for 30 minutes).[1][3]
- Data Analysis: EPP amplitude, quantal content (the number of neurotransmitter vesicles released per nerve impulse), and mEPP frequency are measured and compared between control and **GV-58** treated conditions.

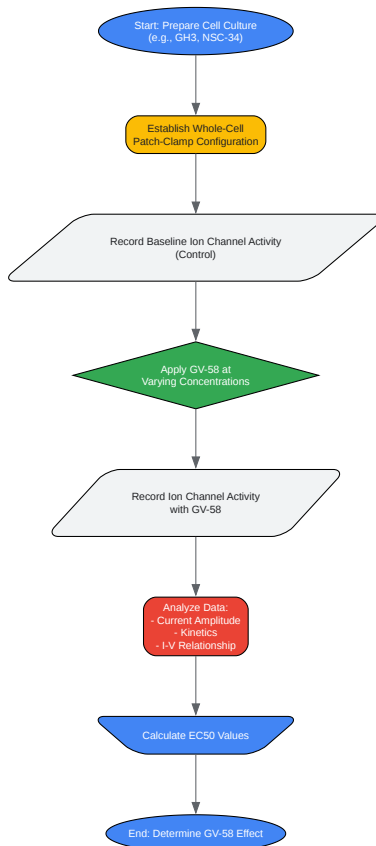
Mandatory Visualizations

Signaling and Experimental Workflow Diagrams



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Caption: Signaling pathway of **GV-58** at the presynaptic terminal.



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Caption: Experimental workflow for electrophysiological recording.

Conclusion

The purine scaffold of **GV-58** serves as a versatile platform for modulating neuronal ion channels. Its primary role as a potent agonist of N- and P/Q-type calcium channels underscores its potential as a therapeutic agent for neuromuscular disorders. The quantitative

data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications and mechanism of action of this promising compound. While the precise synthesis protocol for **GV-58** is not publicly detailed, its origin as a modification of (R)-roscovitine provides a starting point for synthetic chemists. Future research will likely focus on optimizing the purine scaffold to enhance efficacy, selectivity, and pharmacokinetic properties, paving the way for novel treatments for a range of debilitating neurological conditions.

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